(R)-4-(Boc-氨基)-6-甲基庚酸

描述

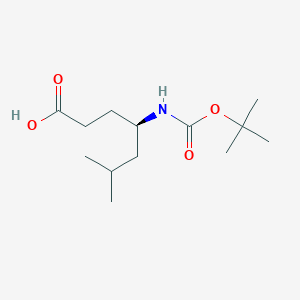

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is significant in the field of synthetic chemistry due to its stability and reactivity.

科学研究应用

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Utilized in the development of pharmaceuticals and as a precursor in drug synthesis.

Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and reagents is becoming more common in industrial settings to minimize the environmental impact .

化学反应分析

Types of Reactions

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Major Products Formed

Deprotection: The major product is the free amine derivative of the amino acid.

作用机制

The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

Similar Compounds

- ®-3-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid

- ®-4-((tert-Butoxycarbonyl)amino)-6-methylhexanoic acid

- ®-4-((tert-Butoxycarbonyl)amino)-6-methylpentanoic acid

Uniqueness

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other Boc-protected amino acids. Its longer carbon chain can influence its solubility and reactivity in different chemical environments, making it suitable for specific synthetic applications .

生物活性

(R)-4-(Boc-amino)-6-methylheptanoic acid, a compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 146453-32-9

The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability and solubility in various solvents, making it suitable for biological applications.

Biological Activities

- Antiviral Activity : Research has indicated that related compounds can inhibit viral proteases, which are critical for viral replication. For instance, statine-based peptidomimetics have shown efficacy against SARS-CoV main protease (Mpro), suggesting that (R)-4-(Boc-amino)-6-methylheptanoic acid could potentially exhibit similar antiviral properties when modified appropriately .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in fibrinolysis. Studies on peptides containing similar amino acid sequences have demonstrated their ability to inhibit plasmin, an enzyme that breaks down fibrin in blood clots . This suggests that (R)-4-(Boc-amino)-6-methylheptanoic acid might be explored for therapeutic applications in managing clotting disorders.

- Cytotoxicity : Preliminary assessments of biological activity often include cytotoxicity assays. Compounds structurally analogous to (R)-4-(Boc-amino)-6-methylheptanoic acid have been evaluated in various cancer cell lines, revealing varying degrees of cytotoxic effects. For example, certain derivatives have shown selective inhibition against colon cancer cell lines without affecting normal fibroblast cells .

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral potential of statine-based peptidomimetics against SARS-CoV-2 using Calu-3 cells. The compounds were tested for cytotoxicity and antiviral activity through plaque-forming unit assays, demonstrating significant inhibition at low micromolar concentrations . This study highlights the potential for derivatives of (R)-4-(Boc-amino)-6-methylheptanoic acid to be developed as antiviral agents.

Study 2: Enzyme Inhibition

In another investigation focused on plasmin inhibitors, peptides incorporating amino acids similar to those found in (R)-4-(Boc-amino)-6-methylheptanoic acid were synthesized and tested for their inhibitory effects on plasmin activity. Results indicated that certain modifications enhanced inhibitory potency while maintaining low cytotoxicity against non-cancerous cells .

Table 1: Comparison of Biological Activities

属性

IUPAC Name |

(4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMTULQPDRVLS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373179 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146453-32-9 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。